1-[(4-Bromophenyl)methyl]-1H-indazol-5-amine
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Overview
Description
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromophenyl group attached to the indazole core, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- typically involves the reaction of indazole derivatives with bromophenyl reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromophenylboronic acid reacts with an indazole derivative under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding indazole-5-carboxylic acid.
Reduction: Formation of 1H-Indazol-5-amine, 1-[(4-aminophenyl)methyl]-.
Substitution: Formation of 1H-Indazol-5-amine, 1-[(4-azidophenyl)methyl]-.
Scientific Research Applications
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazol-5-amine, 1-methyl-
- 1H-Indazol-5-amine, 1-phenyl-
- 1H-Indazol-5-amine, 1-(4-chlorophenyl)methyl-
Uniqueness
1H-Indazol-5-amine, 1-[(4-bromophenyl)methyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a bioactive molecule .
Properties
Molecular Formula |
C14H12BrN3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]indazol-5-amine |
InChI |
InChI=1S/C14H12BrN3/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18/h1-8H,9,16H2 |
InChI Key |
WRTGKYPGAPKELP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)Br |
Origin of Product |
United States |
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